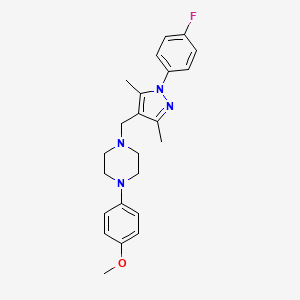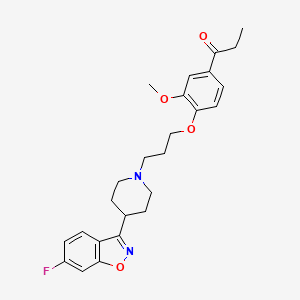
1-Desacetyl 1-Propionyl Iloperidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desacetyl 1-Propionyl Iloperidone is a derivative of Iloperidone, an antipsychotic medication primarily used in the treatment of schizophrenia. This compound is characterized by modifications to the acetyl and propionyl groups of the original Iloperidone structure . Its molecular formula is C25H29FN2O4, and it has a molecular weight of 440.507 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Desacetyl 1-Propionyl Iloperidone involves specific chemical reactions that modify the acetyl and propionyl groups of Iloperidone.
Analyse Chemischer Reaktionen
1-Desacetyl 1-Propionyl Iloperidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Desacetyl 1-Propionyl Iloperidone is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reference material and in the study of organic reactions.
Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Studied for its potential use in the treatment of psychiatric disorders, given its relation to Iloperidone
Wirkmechanismus
The mechanism of action of 1-Desacetyl 1-Propionyl Iloperidone is believed to be similar to that of Iloperidone. It likely involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis .
Vergleich Mit ähnlichen Verbindungen
1-Desacetyl 1-Propionyl Iloperidone is unique due to its specific modifications to the acetyl and propionyl groups. Similar compounds include:
Iloperidone: The parent compound, used as an antipsychotic medication.
1-Desacetyl Iloperidone: A derivative with the acetyl group removed.
1-Propionyl Iloperidone: A derivative with the propionyl group added
These compounds share similar structures but differ in their specific functional groups, which can influence their pharmacological properties and therapeutic applications.
Eigenschaften
Molekularformel |
C25H29FN2O4 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C25H29FN2O4/c1-3-21(29)18-5-8-22(24(15-18)30-2)31-14-4-11-28-12-9-17(10-13-28)25-20-7-6-19(26)16-23(20)32-27-25/h5-8,15-17H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
NDYOGQKCYHHFLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
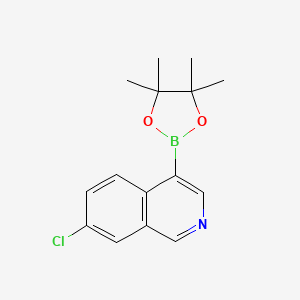
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
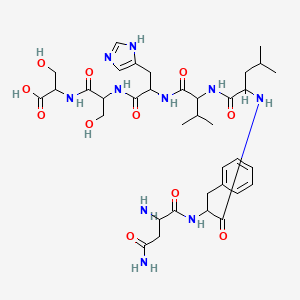
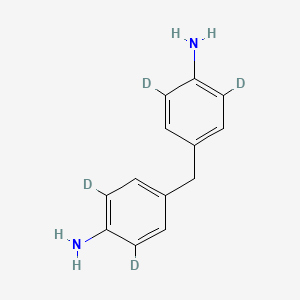
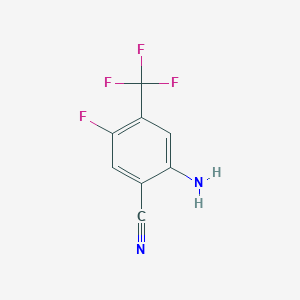

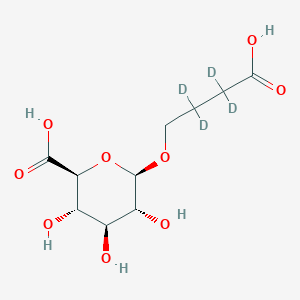
![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
